Enzyme Inhibition Potency: GLS1 Inhibitor-4 Exhibits 278-Fold Higher Potency than First-Generation Allosteric Inhibitor BPTES
GLS1 Inhibitor-4 demonstrates an IC₅₀ of 11.86 nM against GLS1 . The first-generation GLS1 allosteric inhibitor BPTES exhibits an IC₅₀ of 3.3 μM . GLS1 Inhibitor-4 also shows superior potency compared to the predecessor compound C147 (IC₅₀ = 27 nM) and clinical-stage inhibitors CB-839 (IC₅₀ = 23-24 nM for recombinant human GAC) and IPN60090 (IC₅₀ = 31 nM) [1][2].
| Evidence Dimension | GLS1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 11.86 nM |
| Comparator Or Baseline | BPTES: 3.3 μM; C147: 27 nM; CB-839: 23-24 nM; IPN60090: 31 nM |
| Quantified Difference | 278-fold more potent than BPTES; 2.3-fold more potent than C147; 1.9-2.0-fold more potent than CB-839; 2.6-fold more potent than IPN60090 |
| Conditions | Enzymatic assay (TargetMol and published data) |
Why This Matters
Higher potency at the enzymatic level may translate to lower effective concentrations in cellular and in vivo models, reducing off-target effects and compound consumption.
- [1] Bioorganic & Medicinal Chemistry, 2022, 66: 116821. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles. View Source
- [2] PeptideDB. IPN60090 Product Datasheet. CAS 1853164-83-6. View Source
